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Compound of Interest

Compound Name: 2-Hydroxyl emodin-1-methyl ether

Cat. No.: B15595755 Get Quote

Disclaimer: Due to the limited availability of specific data for 2-Hydroxyl emodin-1-methyl
ether as a molecular probe in the current scientific literature, these application notes and

protocols have been generated using its parent compound, emodin, as a well-documented

illustrative example. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural

anthraquinone with a wide range of biological activities that make it a valuable tool for

researchers.[1][2][3][4][5]

Introduction
Emodin is a naturally occurring anthraquinone found in the roots and barks of various plants,

molds, and lichens.[1][4][5] It has garnered significant interest in the scientific community for its

diverse pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, and

immunosuppressive properties.[1][4][6][7] These biological activities stem from its ability to

interact with and modulate the function of multiple cellular targets, making it a useful molecular

probe for studying various signaling pathways. This document provides an overview of

emodin's applications as a molecular probe, with a focus on its inhibitory activity against key

cellular kinases.
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Property Value

Molecular Formula C₁₅H₁₀O₅

Molecular Weight 270.24 g/mol [5]

Appearance Orange needles or powder[5]

Solubility

Soluble in DMSO, 95% ethanol, and acetone.[5]

Aqueous solutions should be prepared with care

due to low water solubility.

CAS Number 518-82-1

Mechanism of Action and Key Targets
Emodin exerts its biological effects by targeting a range of proteins. Notably, it acts as a

competitive inhibitor of several kinases by binding to their ATP-binding sites. This inhibitory

action disrupts downstream signaling pathways that are critical for cell proliferation, survival,

and inflammation.

Quantitative Data for Emodin as a Kinase Inhibitor
Target Protein IC₅₀ Value Ki Value Inhibition Type

Cell
Line/System

Casein Kinase II

(CKII)
2 µM 7.2 µM

Competitive with

ATP
Purified enzyme

hD₃R (human

Dopamine

Receptor D3)

21.85 ± 2.66 µM

(EC₅₀)
- Agonist

Cell-based

functional assay

hV₁AR (human

Vasopressin V1a

Receptor)

10.25 ± 1.97 µM - Antagonist
Cell-based

functional assay

h5-HT₁AR

(human

Serotonin 1A

Receptor)

84.23 ± 4.12 µM - Antagonist
Cell-based

functional assay
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This table summarizes the inhibitory and binding constants of emodin against various protein

targets as reported in the literature.

Experimental Protocols
The following protocols are provided as a guide for using emodin as a molecular probe to study

its effects on cellular signaling.

General Guidelines for Preparing Emodin Stock
Solutions

Preparation of Stock Solution: Dissolve emodin powder in sterile DMSO to prepare a high-

concentration stock solution (e.g., 10-50 mM).

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to

minimize freeze-thaw cycles. Emodin solutions in DMSO should be stable for at least 24

hours under normal laboratory conditions.[5]

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and

dilute it to the desired final concentration using the appropriate cell culture medium or buffer.

Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid

solvent-induced cytotoxicity.

Protocol for In Vitro Kinase Assay using Emodin
This protocol describes how to assess the inhibitory effect of emodin on a purified kinase, such

as Casein Kinase II (CKII).

Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer. For CKII, this typically

contains Tris-HCl (pH 7.5), MgCl₂, KCl, and DTT.

Substrate and ATP: Prepare solutions of a specific peptide substrate for the kinase and ATP.

Emodin Dilutions: Prepare a series of dilutions of emodin in the kinase reaction buffer.

Kinase Reaction:
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In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the

purified kinase, and the desired concentration of emodin or vehicle control (DMSO).

Pre-incubate for 10-15 minutes at 30°C.

Initiate the reaction by adding the peptide substrate and ATP (radiolabeled ATP, such as

[γ-³²P]ATP, is often used for detection).

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution

containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).

Detection and Analysis:

If using radiolabeled ATP, quantify the incorporation of the radioactive phosphate into the

substrate using a scintillation counter or autoradiography.

Calculate the percentage of kinase inhibition for each emodin concentration relative to the

vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the emodin concentration and fitting the data to a dose-response curve.

Protocol for Cellular Proliferation Assay
This protocol outlines the use of emodin to study its effects on the proliferation of cancer cells.

Cell Seeding: Seed cells (e.g., non-small cell lung cancer (NSCLC) cell lines like NCI-H-520

or A-549) in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Emodin Treatment: Treat the cells with various concentrations of emodin (e.g., 0-100 µM) or

a vehicle control.

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
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Proliferation Assessment: Measure cell viability and proliferation using a suitable assay, such

as:

MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan

crystals. Measure the absorbance at the appropriate wavelength.

Wound Healing Assay: Create a "scratch" in a confluent cell monolayer and monitor the

rate of cell migration to close the wound over time in the presence or absence of emodin.

[7]

Data Analysis: Calculate the percentage of cell viability or wound closure relative to the

control and determine the IC₅₀ for cell growth inhibition.

Visualization of Pathways and Workflows
Signaling Pathway of Emodin as a Kinase Inhibitor
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Caption: Emodin competitively inhibits protein kinases, blocking downstream signaling.

Experimental Workflow for In Vitro Kinase Inhibition
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Caption: Workflow for determining the in vitro inhibitory activity of emodin on a target kinase.
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Logical Relationship of Emodin's Multi-Target Effects
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Caption: Emodin's pleiotropic effects stem from its interaction with multiple cellular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15595755#using-2-hydroxyl-emodin-1-methyl-ether-
as-a-molecular-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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